molecular formula C5H2BrClN4 B8249455 5-Azido-3-bromo-2-chloropyridine

5-Azido-3-bromo-2-chloropyridine

Cat. No.: B8249455
M. Wt: 233.45 g/mol
InChI Key: IQWBCZMUIBTXBO-UHFFFAOYSA-N
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Description

5-Azido-3-bromo-2-chloropyridine is a heteroaromatic compound featuring a pyridine core substituted with an azido group at position 5, bromine at position 3, and chlorine at position 2. Its molecular formula is C₅H₂BrClN₄, with a calculated molecular weight of 233.5 g/mol. The azido group (-N₃) imparts high reactivity, making it valuable in click chemistry, photolabeling, and pharmaceutical intermediates. The bromo and chloro substituents enhance electrophilicity, enabling cross-coupling reactions for further functionalization.

Properties

IUPAC Name

5-azido-3-bromo-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-4-1-3(10-11-8)2-9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBCZMUIBTXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-3-bromo-2-chloropyridine typically involves the azidation of 3-bromo-2-chloropyridine. One common method includes the reaction of 3-bromo-2-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-3-bromo-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed:

    Substitution Products: Various azido derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

5-Azido-3-bromo-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-3-bromo-2-chloropyridine is primarily based on its reactivity due to the presence of the azido, bromo, and chloro groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs
Compound Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications
5-Azido-3-bromo-2-chloropyridine 5-Azido, 3-Bromo, 2-Chloro Azido, Br, Cl 233.5 Click chemistry, drug development
4-Amino-5-bromo-2-chloropyridine 4-Amino, 5-Bromo, 2-Chloro Amino, Br, Cl 207.5 Pharmaceuticals, agrochemicals
AZT (Azidothymidine) 3'-Azido, 2',3'-dideoxy Azido, deoxyribose 267.24 Antiretroviral therapy

Key Observations :

  • Azido vs. Amino Groups: The azido group in this compound enables Huisgen cycloaddition (click chemistry), whereas the amino group in 4-Amino-5-bromo-2-chloropyridine supports electrophilic substitutions like amide bond formation .
  • Stability: Azido compounds are thermally sensitive and may decompose under light or heat, requiring cautious handling . In contrast, amino-substituted analogs are more stable, as evidenced by their industrial production .
Table 2: Reactivity and Stability Comparison
Compound Reactivity Highlights Stability Concerns Key Reactions
This compound High reactivity via azide for bioconjugation; halogen substituents enable cross-coupling Thermally unstable; explosive risk during synthesis Click chemistry, Suzuki coupling
4-Amino-5-bromo-2-chloropyridine Amino group supports nucleophilic reactions; bromo/chloro aids coupling Stable under standard conditions Buchwald-Hartwig amination, SNAr
AZT Azide critical for chain termination in DNA synthesis Stable in physiological conditions Phosphorylation by kinases

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